molecular formula C13H17N3O5 B12861728 N-hexyl-3,5-dinitrobenzamide

N-hexyl-3,5-dinitrobenzamide

Cat. No.: B12861728
M. Wt: 295.29 g/mol
InChI Key: ULUBCUUBHVXVDB-UHFFFAOYSA-N
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Description

N-hexyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C13H17N3O5. It is characterized by the presence of a hexyl chain attached to a benzamide ring, which is further substituted with two nitro groups at the 3 and 5 positions. This compound is known for its yellow to white solid appearance and has a melting point of 89-91°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with hexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexyl-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups are believed to play a crucial role in its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungi. This disruption leads to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-3,5-dinitrobenzamide is unique due to its specific hexyl chain, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The length and structure of the hexyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

N-hexyl-3,5-dinitrobenzamide

InChI

InChI=1S/C13H17N3O5/c1-2-3-4-5-6-14-13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,2-6H2,1H3,(H,14,17)

InChI Key

ULUBCUUBHVXVDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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